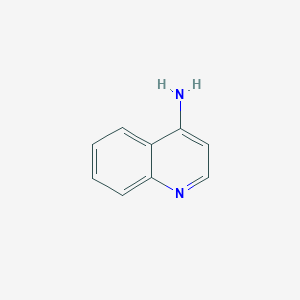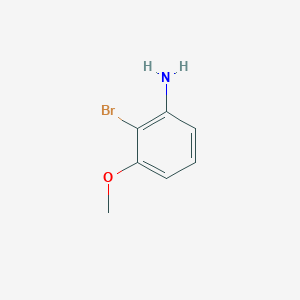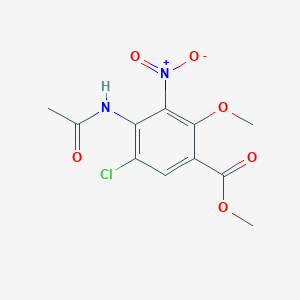
Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester
Descripción general
Descripción
Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester is a complex organic compound with a unique structure that includes various functional groups such as acetylamino, chloro, methoxy, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester typically involves multiple steps, starting from simpler precursor compounds. One common method involves the esterification of benzoic acid derivatives. For instance, the esterification of benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid can yield methyl benzoate . Further functionalization steps, such as nitration, chlorination, and acetylation, are then carried out under controlled conditions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under conditions such as catalytic hydrogenation.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted benzoic acid esters.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to participate in diverse biochemical pathways, potentially leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-(acetylamino)-, methyl ester: Similar structure but lacks the chloro, methoxy, and nitro groups.
Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of the acetylamino, chloro, methoxy, and nitro groups.
Benzoic acid, 4-amino-, methyl ester: Contains an amino group instead of the acetylamino, chloro, methoxy, and nitro groups.
Uniqueness
The uniqueness of benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the nitro group, for example, can significantly influence its reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
methyl 4-acetamido-5-chloro-2-methoxy-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O6/c1-5(15)13-8-7(12)4-6(11(16)20-3)10(19-2)9(8)14(17)18/h4H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTWSLYICULVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439377 | |
| Record name | Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126463-85-2 | |
| Record name | Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-3-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

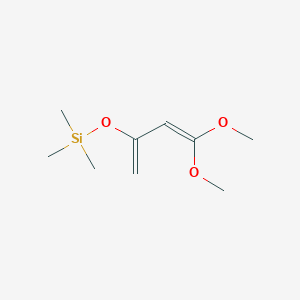
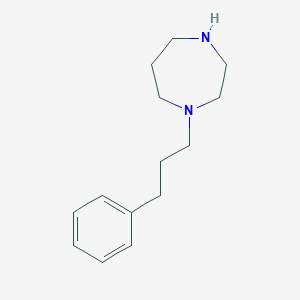
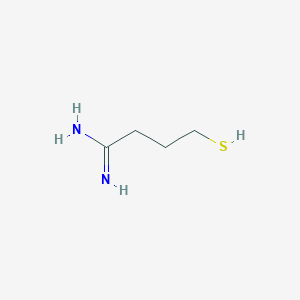

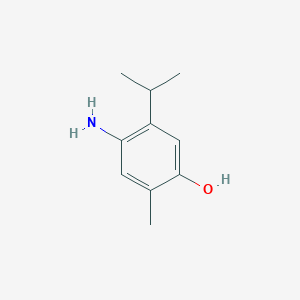
![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)

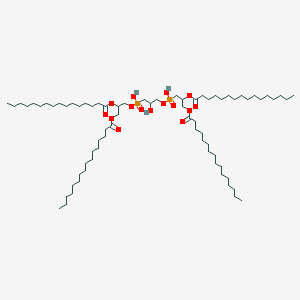
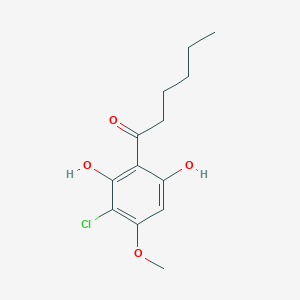

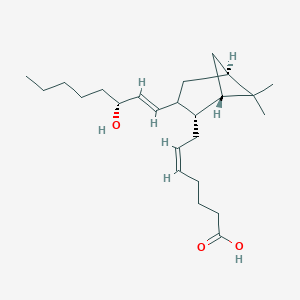
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
